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Compound of Interest

Compound Name: 6-Butoxy-2-hydroxymethylpyridine

Cat. No.: B8607070

Executive Summary & Chemical Profile[2]

6-Butoxy-2-hydroxymethylpyridine (CAS: 717105-08-3), also known as (6-butoxypyridin-2-
yl)methanol, is a versatile heterocyclic building block.[1] It serves as a critical intermediate in
the synthesis of lipophilic pyridine derivatives, particularly in the development of P2X3 receptor
antagonists, Myeloperoxidase (MPO) inhibitors, and S1P1 receptor modulators.

The introduction of the n-butoxy group at the C6 position of the pyridine ring modulates the
physicochemical properties of the scaffold, significantly enhancing lipophilicity (LogP) and
membrane permeability compared to its methoxy or unsubstituted analogs. This application
note details the robust synthesis of this intermediate and its downstream functionalization into
bioactive cores.

Chemical Identity Table
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Property Data

IUPAC Name (6-Butoxypyridin-2-yl)methanol

CAS Number 717105-08-3

Molecular Formula C10H15NO2

Molecular Weight 181.23 g/mol

Appearance Colorless to pale yellow oil / Low-melting solid

Soluble in DCM, EtOAc, MeOH, DMSO;

Solubility . .
Sparingly soluble in water

Kev Eunctionalit Primary Alcohol (Nucleophile/Electrophile
ey Functionali
Y Y precursor), Pyridine Nitrogen (H-bond acceptor)

Synthesis of 6-Butoxy-2-hydroxymethylpyridine[1]
[2]

While several routes exist, the most scalable and reproducible method involves the nucleophilic
aromatic substitution (

) of 2-bromo-6-(hydroxymethyl)pyridine or the reduction of 6-butoxypicolinic esters.[1] Below is
the optimized protocol for the direct alkoxylation route, favored for its operational simplicity.

Protocol 1: Nucleophilic Displacement (S_NAr)

Objective: Synthesis of 6-Butoxy-2-hydroxymethylpyridine from 2-Bromo-6-
(hydroxymethyl)pyridine.[1]

Reagents & Materials
o Starting Material: 2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq)[1]

» Nucleophile Source:n-Butanol (anhydrous, used as solvent/reagent)[1]

e Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium tert-butoxide
(KOtBu, 1.5 eq)
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e Solvent: THF (anhydrous) or neat n-Butanol[1]

¢ Quench: Saturated NH4Cl solution

Step-by-Step Procedure

e Preparation of Alkoxide:
o In a flame-dried 3-neck flask under

atmosphere, charge anhydrous n-butanol (10 volumes).

o Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise. Caution:

gas evolution.

o Stir at room temperature (RT) for 30 min until a clear alkoxide solution forms.
e Reaction:

o Add 2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq) dissolved in a minimum amount of
THF/BuOH.

o Heat the reaction mixture to 90-100°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 7:3)
or HPLC.[2]

o Mechanistic Note: The electron-deficient nature of the pyridine ring at C6 facilitates the
displacement of the bromide. The hydroxymethyl group may partially deprotonate but will
not interfere if excess base is calculated.

o Work-up:
o Cool to RT. Quench carefully with sat. NH4Cl.[3]
o Extract with Ethyl Acetate (3x). Wash combined organics with brine.
o Dry over anhydrous

, filter, and concentrate under reduced pressure.
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 Purification:
o Purify via silica gel flash chromatography (Gradient: 0—30% EtOAc in Hexanes).

o Yield: Typically 75-85%.

Downstream Applications & Functionalization[4]

The primary utility of 6-Butoxy-2-hydroxymethylpyridine lies in the activation of the hydroxyl
group for coupling reactions.[1] It is a precursor to "Linker Units" in fragment-based drug
discovery.[1]

Protocol 2: Activation to Alkyl Chloride

Context: Converting the alcohol to a chloride creates a potent electrophile for alkylating
amines, amides, or sulfonamides (e.g., in the synthesis of MPO inhibitors).

Reagents
o Substrate: 6-Butoxy-2-hydroxymethylpyridine[1]

e Reagent: Thionyl Chloride (

, 1.5 eq)

o Base: Triethylamine (
, 2.0 eq)

e Solvent: Dichloromethane (DCM), anhydrous

Procedure

¢ Dissolve the alcohol in anhydrous DCM at 0°C.
e Add

, followed by the dropwise addition of
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e Stir at 0°C for 1 hour, then warm to RT for 2 hours.

» Critical Step: Evaporate volatiles in vacuo (do not perform aqueous workup if the chloride is
unstable). Redissolve in non-protic solvent (e.g., DMF) for the immediate next coupling step.

Case Study: Synthesis of MPO Inhibitors

Patent literature (US10772890B2) highlights the use of this moiety in synthesizing 3-[(6-
Butoxypyridin-2-yl)methyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, a potent
Myeloperoxidase inhibitor for treating Multiple System Atrophy (MSA).[1]

Reaction Logic

The 6-butoxy-2-chloromethylpyridine (generated above) is used to alkylate the N3 position of a
purine derivative.[1]

n-BuOH, NaH SOCI2, Et3N Purine Core

2-Bromo-6- SNAr, 90°C 6-Butoxy-2- DCM, 0°C 6-Butoxy-2- K2CO3, DMF _ |  MPO Inhibitor
(hydroxymethyl)pyridine "1 (hydroxymethyl)pyridine "1 (chloromethyl)pyridine = (Purine Derivative)

Click to download full resolution via product page

Figure 1: Synthetic pathway from the pyridine building block to the bioactive MPO inhibitor.

Troubleshooting & Optimization
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Issue

Probable Cause

Corrective Action

Low Yield in Step 1

Incomplete deprotonation of
BuOH or moisture

contamination.[1]

Ensure reagents are
anhydrous.[2] Increase
reaction temp to 110°C. Use
KOtBu instead of NaH for

faster kinetics.

Bis-alkylation

Not applicable for this
substrate, but side reactions at
the CH20H can occur.

Use 2.2 eq of base to ensure
the alkoxide of the
hydroxymethyl group forms
first, protecting it from self-

reaction.

Instability of Chloride

The chloromethyl pyridine is
reactive and prone to

hydrolysis.

Use the chloride immediately
(telescoped process).
Alternatively, convert to
Mesylate (MsCI/Et3N) which is
often more stable.
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scaffolds.

+ BenchChem. Synthetic Routes of Pyridine Derivatives.

o Relevance: General protocols for on 2,6-disubstituted pyridines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Strategic Utilization of 6-Butoxy-2-
hydroxymethylpyridine in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8607070#application-of-6-butoxy-2-
hydroxymethylpyridine-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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